molecular formula C19H16FN7O B2542965 1-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034590-83-3

1-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2542965
CAS No.: 2034590-83-3
M. Wt: 377.383
InChI Key: OWYOKCBNZJMDRY-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, imidazole, pyridine, and triazole moieties

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the individual building blocks, such as the fluorophenyl, imidazole, pyridine, and triazole components. These building blocks are then assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.

For industrial production, the process may be scaled up using continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs. The use of automated synthesis platforms and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Comparison with Similar Compounds

Similar compounds to 1-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide include other fluorophenyl-imidazole derivatives and triazole-containing compounds. These compounds share structural similarities but may differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Some similar compounds include:

  • 2-(4-fluorophenyl)-1H-benzo[d]imidazole
  • 1,4-bis(2-methyl-1H-imidazol-1-yl)butane
  • Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoate

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN7O/c20-15-3-1-2-4-16(15)27-18(13-5-8-21-9-6-13)17(25-26-27)19(28)23-10-7-14-11-22-12-24-14/h1-6,8-9,11-12H,7,10H2,(H,22,24)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYOKCBNZJMDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCCC3=CN=CN3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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